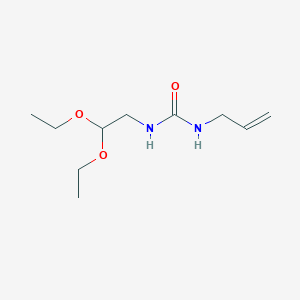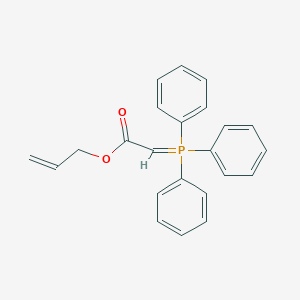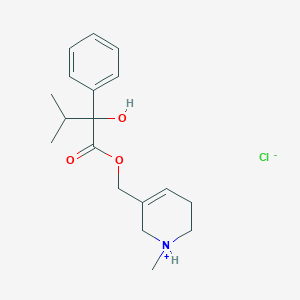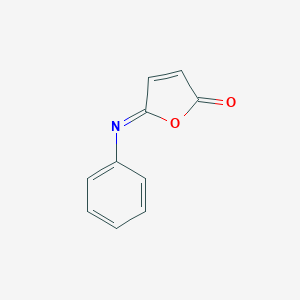
N-Phenylisomaleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylisomaleimide (NPM) is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic imide that is derived from maleic anhydride and aniline. NPM has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
Aplicaciones Científicas De Investigación
N-Phenylisomaleimide has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used for a wide range of applications, including:
1. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and polymers.
2. Materials Science: N-Phenylisomaleimide has been used as a dopant in the fabrication of conducting polymers, which have potential applications in electronic devices.
3. Biomedical Research: N-Phenylisomaleimide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Mecanismo De Acción
The mechanism of action of N-Phenylisomaleimide is not fully understood. However, it is believed to inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the regulation of apoptosis. By inhibiting the activity of Bcl-2, N-Phenylisomaleimide induces apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
N-Phenylisomaleimide has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-2. However, its effects on normal cells are not well understood. Further studies are needed to determine the potential side effects of N-Phenylisomaleimide on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Phenylisomaleimide has several advantages as a research tool. It is a versatile compound that can be used for a wide range of applications. It is also relatively easy to synthesize and purify. However, N-Phenylisomaleimide has some limitations as well. It is a toxic compound that should be handled with care. Its effects on normal cells are not well understood, and further studies are needed to determine its potential side effects.
Direcciones Futuras
There are several future directions for the research on N-Phenylisomaleimide. Some of the potential areas of research include:
1. Development of Novel Cancer Therapies: N-Phenylisomaleimide has shown promising results in inducing apoptosis in cancer cells. Further studies are needed to determine its potential as a cancer therapy.
2. Materials Science: N-Phenylisomaleimide has potential applications as a dopant in the fabrication of conducting polymers. Further studies are needed to determine its potential in this field.
3. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds. Further studies are needed to explore its potential in this field.
Conclusion:
N-Phenylisomaleimide is a versatile compound that has potential applications in various fields, including materials science, organic synthesis, and biomedical research. Its unique properties have made it a popular research tool in scientific research. Further studies are needed to explore its potential in various fields and to determine its potential side effects on normal cells.
Métodos De Síntesis
The synthesis of N-Phenylisomaleimide involves the reaction between maleic anhydride and aniline in the presence of a catalyst, such as acetic acid. The reaction proceeds via the formation of an imide intermediate, which undergoes a cyclization reaction to form N-Phenylisomaleimide. The purity of the final product can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
19990-26-2 |
|---|---|
Nombre del producto |
N-Phenylisomaleimide |
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
5-phenyliminofuran-2-one |
InChI |
InChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H |
Clave InChI |
NULZNTDKTDTWGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



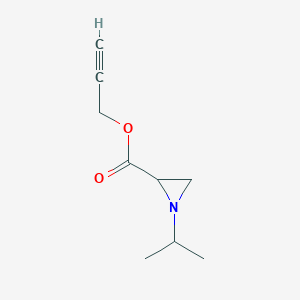
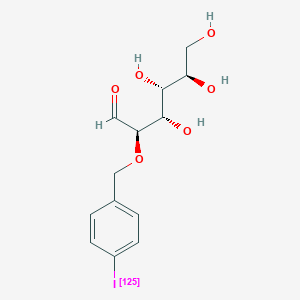
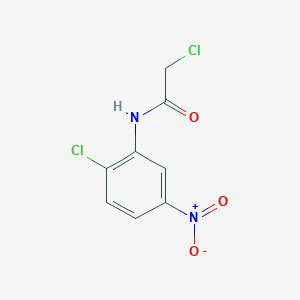
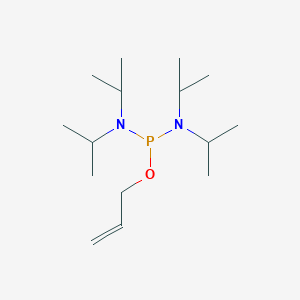
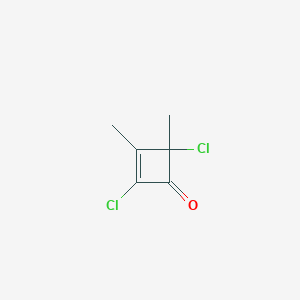

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
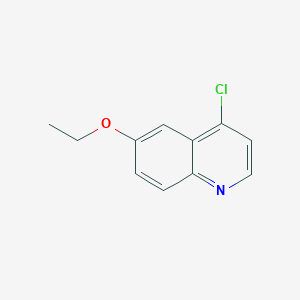


![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
